4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid
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Overview
Description
4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid is an organic compound that features a pyrazole ring attached to a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. It is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been shown to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been demonstrated to be cytotoxic to several human cell lines .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Related compounds have demonstrated various biological activities, such as antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 1-methyl-1H-pyrazole and 4-aminobenzoic acid.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Coupling Reaction: The 1-methyl-1H-pyrazole is reacted with 4-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its stable structure.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Pyrazol-4-yl)benzoic acid
- 4-(1H-Imidazol-4-yl)benzoic acid
- 4-(1H-Triazol-4-yl)benzoic acid
Uniqueness
4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid is unique due to the presence of the 1-methyl-1H-pyrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and chemical intermediates.
Properties
IUPAC Name |
4-[(1-methylpyrazol-4-yl)methylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-8-9(7-14-15)6-13-11-4-2-10(3-5-11)12(16)17/h2-5,7-8,13H,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUYDYIEAPQIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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